molecular formula C10H15Na B1622114 Sodium pentamethylcyclopentadienide CAS No. 40585-51-1

Sodium pentamethylcyclopentadienide

Cat. No.: B1622114
CAS No.: 40585-51-1
M. Wt: 158.22 g/mol
InChI Key: AZPFIBUAXMKYMY-UHFFFAOYSA-N
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Description

Sodium pentamethylcyclopentadienide is an organometallic compound with the chemical formula C10H15Na. It is a sodium salt of pentamethylcyclopentadiene and is commonly used as a reagent in organometallic chemistry. The compound is known for its ability to form stable complexes with transition metals, which makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium pentamethylcyclopentadienide can be synthesized by reacting pentamethylcyclopentadiene with sodium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

C5(CH3)5H+NaC5(CH3)5Na+12H2C_5(CH_3)_5H + Na \rightarrow C_5(CH_3)_5Na + \frac{1}{2}H_2 C5​(CH3​)5​H+Na→C5​(CH3​)5​Na+21​H2​

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful handling of sodium metal and pentamethylcyclopentadiene to ensure safety and efficiency. The reaction is typically conducted in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment.

Chemical Reactions Analysis

Types of Reactions

Sodium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other ligands in metal complexes.

    Oxidation-Reduction Reactions: It can participate in redox reactions, where it either donates or accepts electrons.

    Complex Formation: It readily forms complexes with transition metals, which can be used in catalysis and other applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include transition metal halides, alkyl halides, and other electrophiles. The reactions are typically carried out in solvents such as THF or toluene under inert conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, when reacting with transition metal halides, the resulting products are often metal complexes with pentamethylcyclopentadienyl ligands.

Scientific Research Applications

Sodium pentamethylcyclopentadienide has a wide range of applications in scientific research, including:

    Organometallic Chemistry: It is used to synthesize various metal complexes that are valuable in catalysis and materials science.

    Catalysis: The metal complexes formed with this compound are used as catalysts in organic synthesis, including polymerization and hydrogenation reactions.

    Material Science: It is used in the preparation of advanced materials with unique properties, such as conductive polymers and nanomaterials.

    Biological Research: Some metal complexes of this compound have been studied for their potential biological activity and applications in medicine.

Mechanism of Action

The mechanism by which sodium pentamethylcyclopentadienide exerts its effects is primarily through the formation of stable metal complexes. The pentamethylcyclopentadienyl ligand provides a strong binding affinity to transition metals, stabilizing the metal center and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and its application.

Comparison with Similar Compounds

Sodium pentamethylcyclopentadienide can be compared with other similar compounds, such as:

    Potassium pentamethylcyclopentadienide: Similar in structure and reactivity but uses potassium instead of sodium.

    Lithium pentamethylcyclopentadienide: Another alkali metal derivative with similar applications but different reactivity due to the smaller ionic radius of lithium.

    Sodium cyclopentadienide: Lacks the methyl groups, resulting in different reactivity and stability.

This compound is unique due to the presence of five methyl groups on the cyclopentadienyl ring, which enhances its solubility in organic solvents and its ability to stabilize metal complexes.

Properties

IUPAC Name

sodium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.Na/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPFIBUAXMKYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394662
Record name Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40585-51-1
Record name Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40585-51-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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